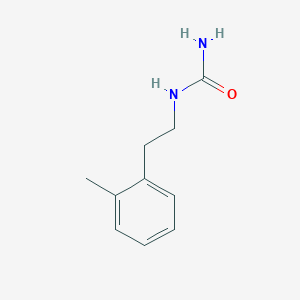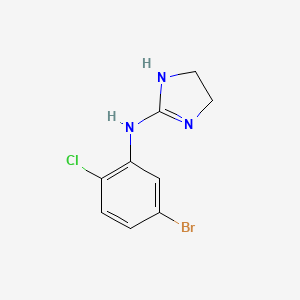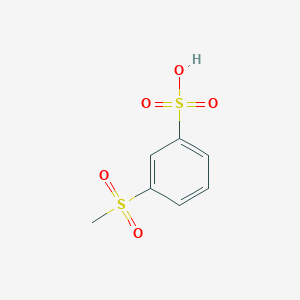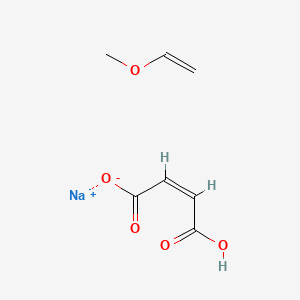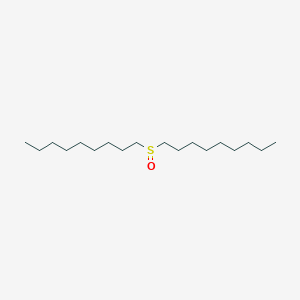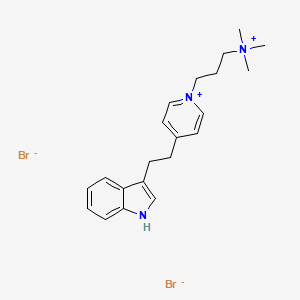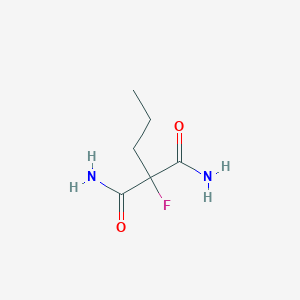
2-Fluoro-2-propylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2-propylpropanediamide is an organic compound with the molecular formula C6H13FN2O2. It is a fluorinated derivative of propanediamide, characterized by the presence of a fluorine atom and two propyl groups attached to the central carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-propylpropanediamide typically involves the fluorination of a suitable precursor, such as 2-propylpropanediamide. One common method is the use of Selectfluor, a fluorinating agent, under mild conditions to introduce the fluorine atom into the molecule. The reaction is usually carried out in an organic solvent, such as acetonitrile, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-propylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-propylpropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Fluoro-2-propylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2’-deoxyadenosine: A fluorinated nucleoside analog used in antiviral therapies.
2-Fluoro-5-formylbenzonitrile: A fluorinated aromatic compound used in organic synthesis.
2-Fluoro-2’-deoxyuridine: Another nucleoside analog with applications in cancer treatment .
Uniqueness
2-Fluoro-2-propylpropanediamide is unique due to its specific structural features, including the presence of both fluorine and propyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from other fluorinated compounds .
Properties
CAS No. |
18283-32-4 |
|---|---|
Molecular Formula |
C6H11FN2O2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-2-propylpropanediamide |
InChI |
InChI=1S/C6H11FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h2-3H2,1H3,(H2,8,10)(H2,9,11) |
InChI Key |
UBCBCCONXBCMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)(C(=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
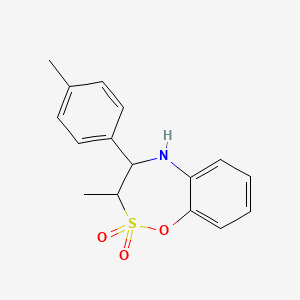
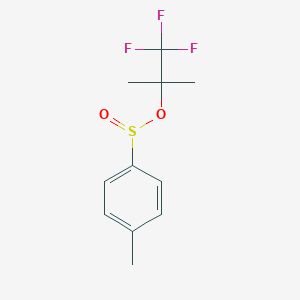
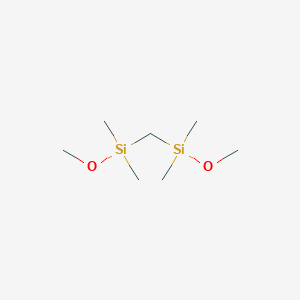
![1-Phenyl-2,3-dihydropyrazolo[1,5-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B14704146.png)

![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
